Strategic Utilization of Methyl 6-bromo-2,3-difluorobenzoate: A Technical Guide
Strategic Utilization of Methyl 6-bromo-2,3-difluorobenzoate: A Technical Guide
The following guide details the chemical properties, reactivity profile, and strategic application of Methyl 6-bromo-2,3-difluorobenzoate , a high-value scaffold in modern medicinal chemistry.
Primary CAS: 364727-87-7 Synonyms: Methyl 2-bromo-5,6-difluorobenzoate (IUPAC naming convention variant), 6-Bromo-2,3-difluorobenzoic acid methyl ester.
Executive Summary
Methyl 6-bromo-2,3-difluorobenzoate is a dense-functionality arene used primarily as a regioselective building block in the synthesis of KRAS inhibitors, orexin antagonists, and kinase modulators. Its value lies in its orthogonal reactivity : it possesses three distinct electrophilic sites (C2-F, C6-Br, C1-Ester) that can be engaged sequentially under specific conditions. This guide provides the evidence-based protocols required to navigate its chemistry without compromising yield or regiocontrol.
Physicochemical Profile
This molecule is characterized by a highly electron-deficient aromatic ring, making it sensitive to nucleophilic attack but robust under acidic conditions.
| Property | Value | Note |
| Molecular Formula | C₈H₅BrF₂O₂ | |
| Molecular Weight | 251.03 g/mol | |
| Appearance | White to off-white solid | Low-melting solid (approx. 35–45°C) |
| Boiling Point | 280°C (predicted) | |
| Density | 1.72 g/cm³ | High density due to halogenation |
| Solubility | DMSO, DCM, THF, EtOAc | Sparingly soluble in water; hydrolyzes slowly |
| pKa (Acid) | ~2.5 (estimated for parent acid) | Significantly more acidic than benzoic acid (4.[1][2][3][4][5]2) due to F/Br induction |
Orthogonal Reactivity & Mechanistic Logic
The core utility of this scaffold is the ability to selectively functionalize the ring positions. The reactivity order is dictated by the electronic influence of the ester and the distinct leaving group abilities of Fluorine vs. Bromine.[6]
The Reactivity Map
-
Site A (C2-Fluorine): The Most Reactive Electrophile. Positioned ortho to the electron-withdrawing ester (EWG) and meta to the bromine. It is highly activated for Nucleophilic Aromatic Substitution (SₙAr).
-
Site B (C6-Bromine): The Metalation Handle. Positioned ortho to the ester.[7] Sterically hindered but electronically primed for Halogen-Metal Exchange (Turbo Grignard) or Pd-catalyzed Cross-Coupling.
-
Site C (C1-Ester): The Carbonyl Anchor. Susceptible to hydrolysis or reduction, but stable to "Knochel-type" magnesiation at low temperatures (-40°C).
[8]
Regioselectivity in SₙAr Reactions
While the ring contains two fluorines (C2 and C3), SₙAr occurs almost exclusively at C2 .
-
Reasoning: The C2 position is ortho to the carbonyl (ester), which stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance. The C3 position is meta to the ester and lacks this stabilization.
-
Leaving Group: Fluorine is the preferred leaving group over Bromine in SₙAr due to the high electronegativity of F, which lowers the energy of the transition state, despite the strong C-F bond.
Experimental Protocols
Protocol A: Selective Magnesiation (Knochel Exchange)
This protocol allows for the functionalization of the C6 position without attacking the ester, a common pitfall in Grignard chemistry.
Reagents:
-
Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv)
-
i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv)
-
Electrophile (e.g., Allyl bromide, Aldehyde)
-
Solvent: Anhydrous THF
Workflow:
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Dissolve the benzoate in THF (0.5 M).
-
Cooling: Cool the solution to -40°C . Critical: Do not cool to -78°C (exchange is too slow) or warm to 0°C (ester attack occurs).
-
Exchange: Dropwise add i-PrMgCl·LiCl. Stir at -40°C for 30–60 minutes.
-
Monitoring: Quench a small aliquot with D₂O and check by GC/MS or NMR. Disappearance of the bromide peak and appearance of the deuterated species confirms the magnesiate formation.
-
-
Quench: Add the electrophile (dissolved in THF) slowly.
-
Warm: Allow to warm to 0°C over 1 hour, then quench with sat. NH₄Cl.
Protocol B: Regioselective SₙAr with Amines
Used to introduce amino-side chains at the C2 position.
Reagents:
-
Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Base: DIPEA (2.0 equiv) or K₂CO₃
-
Solvent: DMSO or DMF (polar aprotic is essential)
Workflow:
-
Dissolve benzoate in DMSO (0.2 M).
-
Add base and amine.
-
Temperature: Stir at RT to 50°C .
-
Note: Higher temperatures (>80°C) may lead to competitive attack at C3 or ester hydrolysis.
-
-
Monitor by LCMS for the consumption of starting material. The product will show a mass shift corresponding to [M - F + Amine].
Synthesis & Manufacturing Context
While commercially available, understanding the provenance of this material aids in troubleshooting impurities.
-
Route: Typically synthesized via the bromination of 2,3-difluorobenzoic acid.
-
Impurity Profile: Common impurities include the 4-bromo isomer (regioisomer from synthesis) or the hydrolyzed acid. Ensure QC checks (¹H NMR) confirm the doublet-doublet splitting pattern characteristic of the 4,5-protons (adjacent) rather than the singlet pattern of para-protons.
Applications in Drug Discovery
KRAS Inhibitors
Recent patent literature (e.g., WO2025006720) highlights this scaffold in the synthesis of KRAS G12D inhibitors. The C6-Br is converted via Turbo Grignard to an allyl or alkyl group, while the C2-F is displaced by a piperazine or heterocyclic motif to engage the switch-II pocket of the protein.
Orexin Receptor Antagonists
Used to construct the biaryl core where the specific fluorine substitution pattern modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (logD).
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (ester hydrolysis).
-
Disposal: Halogenated organic waste streams.
References
-
Knochel, P., et al. "Functionalization of Benzoates via Halogen-Metal Exchange." Angewandte Chemie Int. Ed., 2011.[9] (General methodology for ester-compatible Grignards).
-
Gilead Sciences, Inc. "KRAS Modulating Compounds." WO2025006720A1, 2025.
-
Ambeed. "Methyl 6-bromo-2,3-difluorobenzoate MSDS and Properties."
-
Bennetau, B., et al. "Directed lithiation of unprotected benzoic acids."[7] J. Chem. Soc., Perkin Trans.[7][10] 1, 1995.[7]
-
WuXi AppTec. "Regioselectivity in SₙAr Reactions of Polyhalogenated Systems." QM Magic Class, Chapter 35.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents [patents.google.com]
- 3. 364727-87-7 | Methyl 6-bromo-2,3-difluorobenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]
- 10. dash.harvard.edu [dash.harvard.edu]
